molecular formula C12H11NO2 B13474551 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid

1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid

Katalognummer: B13474551
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: QUJLJGCXWIPXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-cyanobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 4-cyanobenzyl bromide with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropane ring’s strain energy can also play a role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a nitrile group.

    Cyclopropanecarboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.

Uniqueness: 1-(4-Cyanobenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a nitrile group and a cyclopropane ring, which confer distinct chemical and biological properties. The nitrile group enhances its potential for hydrogen bonding and electronic interactions, while the cyclopropane ring contributes to its structural rigidity and reactivity .

Eigenschaften

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

1-[(4-cyanophenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c13-8-10-3-1-9(2-4-10)7-12(5-6-12)11(14)15/h1-4H,5-7H2,(H,14,15)

InChI-Schlüssel

QUJLJGCXWIPXCK-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CC=C(C=C2)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.